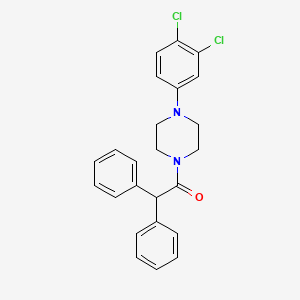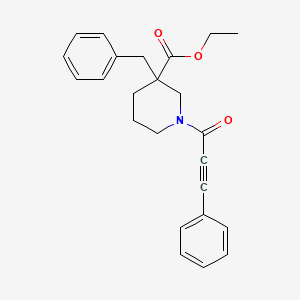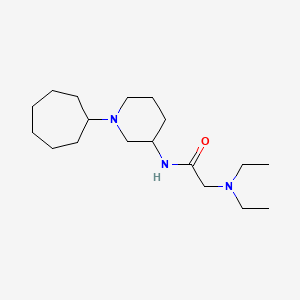![molecular formula C25H23ClN2O3 B6130281 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine, also known as Boc-Pip-Cl, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cell proliferation. 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine inhibits cancer cell proliferation, induces apoptosis, and reduces oxidative stress and inflammation. In vivo studies have demonstrated that 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has anti-tumor activity, reduces neuroinflammation, and improves cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine also has some limitations, such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine. One area of interest is the development of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine analogs with improved pharmacological properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine and its effects on various signaling pathways and cellular processes.
Synthesemethoden
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine is synthesized through a multi-step process involving the reaction of piperazine with 3-chlorobenzoyl chloride, followed by the reaction of the resulting product with 4-biphenylyloxyacetic acid. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been found to exhibit anti-tumor activity by inhibiting cancer cell proliferation and inducing apoptosis. In neurology, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation. In psychiatry, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c26-22-8-4-7-21(17-22)25(30)28-15-13-27(14-16-28)24(29)18-31-23-11-9-20(10-12-23)19-5-2-1-3-6-19/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAWOCQWOJMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)

![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)

![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)